molecular formula C13H15BrN2O3S B6208360 tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate CAS No. 2703779-95-5

tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

Cat. No. B6208360
CAS RN: 2703779-95-5
M. Wt: 359.2
InChI Key:
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Description

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate (TBC) is a synthetic compound that has recently been studied for its potential applications in scientific research. TBC is a type of small molecule compound that has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. The synthesis method and mechanism of action of TBC are discussed in Finally, future directions for TBC research are outlined.

Scientific Research Applications

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used in studies of cell signaling pathways, gene expression, and DNA binding. tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has also been used in studies of the effects of various drugs on the body and in studies of the effects of various environmental factors on the body.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate is not fully understood. However, it is believed that tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate binds to certain proteins in the body, which then triggers a cascade of biochemical reactions that lead to the desired effect. For example, tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate may bind to certain enzymes, which then leads to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate are still being studied. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of gene expression, and the inhibition of certain proteins. In addition, tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify. Second, it is relatively inexpensive and can be stored for long periods of time without degrading. Third, it is relatively non-toxic and has low levels of toxicity. Finally, it is highly soluble and can be used in a variety of solutions.
However, there are some limitations to using tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate in laboratory experiments. First, it has a relatively short half-life, meaning that it must be used quickly after synthesis. Second, it is not very stable and can degrade quickly if not stored and handled properly. Third, it can be difficult to control the concentration of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate in a solution. Finally, it can be difficult to accurately measure the effects of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate on the body.

Future Directions

There are a number of potential future directions for tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate research. First, further research could be done to better understand the mechanism of action of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate. Second, further research could be done to understand the effects of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate on various biochemical and physiological processes. Third, further research could be done to understand the effects of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate on various diseases and disorders. Fourth, further research could be done to develop new and more efficient methods of synthesizing tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate. Fifth, further research could be done to develop new methods of delivering tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate to the body, such as through topical creams or injections. Finally, further research could be done to understand the potential long-term effects of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate on the body.

Synthesis Methods

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate can be synthesized using a method known as a three-step synthesis. The first step involves the reaction of 3-bromophenylcyanomethyl sulfanylidene with tert-butyl isocyanide to form a tert-butylcyanomethyl sulfanylidene intermediate. The second step is the reaction of the intermediate with tert-butyl chloride to form the desired product, tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate. The third step is the purification of the tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate involves the reaction of tert-butyl carbamate with 3-bromobenzyl cyanide in the presence of a base, followed by the addition of sulfur and oxidation to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "3-bromobenzyl cyanide", "base", "sulfur", "oxidizing agent" ], "Reaction": [ "Step 1: Add 3-bromobenzyl cyanide to a solution of tert-butyl carbamate in the presence of a base, such as sodium hydride or potassium carbonate.", "Step 2: Heat the mixture to reflux for several hours to allow the reaction to proceed.", "Step 3: Add sulfur to the reaction mixture and continue heating to promote the formation of the sulfanylidene group.", "Step 4: Add an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to oxidize the sulfur and form the desired product, tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2703779-95-5

Product Name

tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

Molecular Formula

C13H15BrN2O3S

Molecular Weight

359.2

Purity

95

Origin of Product

United States

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